molecular formula C7H18Cl2N2 B1453235 Cycloheptylhydrazine dihydrochloride CAS No. 1258640-59-3

Cycloheptylhydrazine dihydrochloride

Cat. No.: B1453235
CAS No.: 1258640-59-3
M. Wt: 201.13 g/mol
InChI Key: LVPFPJDPHFFJNS-UHFFFAOYSA-N
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Description

Cycloheptylhydrazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol . It is a derivative of hydrazine, featuring a cycloheptyl group attached to the hydrazine moiety. This compound is typically encountered as a white crystalline powder and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptylhydrazine dihydrochloride can be synthesized through the reaction of cycloheptylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: Cycloheptylhydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cycloheptyl azide or other nitrogen-containing compounds.

    Reduction: It can be reduced to form cycloheptylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

Cycloheptylhydrazine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of cycloheptylhydrazine dihydrochloride involves its interaction with biological molecules, particularly proteins and enzymes. The hydrazine moiety can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. This interaction can affect various molecular pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Cycloheptylhydrazine dihydrochloride can be compared with other hydrazine derivatives such as:

    Phenylhydrazine: Used in the synthesis of pharmaceuticals and as a reagent in analytical chemistry.

    Methylhydrazine: Employed as a rocket propellant and in the synthesis of agricultural chemicals.

    Dimethylhydrazine: Utilized in the production of polymers and as a fuel additive.

Uniqueness: this compound is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in biochemical research .

Biological Activity

Cycloheptylhydrazine dihydrochloride is a compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7_7H14_{14}Cl2_2N2_2
  • Molecular Weight : 201.1 g/mol
  • IUPAC Name : 1-Cycloheptylhydrazine dihydrochloride

The compound is characterized by a hydrazine functional group, which is known for its reactivity and potential biological implications.

This compound exhibits various biological activities that can be attributed to its structural properties:

  • Antitumor Activity : Studies have shown that cycloheptylhydrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and neurodegeneration, potentially through antioxidant mechanisms.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, possibly by disrupting bacterial cell membranes.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Mechanism References
AntitumorInduces apoptosis via caspase activation
NeuroprotectionAntioxidant activity reducing oxidative stress
AntimicrobialDisruption of bacterial cell membranes

Case Study 1: Antitumor Efficacy in Rodent Models

A study conducted on rodent models demonstrated the antitumor efficacy of this compound. The compound was administered at varying doses, resulting in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, confirming the compound's role in inducing cell death.

Case Study 2: Neuroprotective Effects in In Vitro Models

In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound significantly reduced cell death. The compound enhanced the expression of antioxidant enzymes, suggesting a protective mechanism against neurodegeneration.

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:

  • Apoptotic Pathways : A detailed investigation revealed that this compound activates intrinsic apoptotic pathways, leading to mitochondrial membrane potential loss and cytochrome c release.
  • Oxidative Stress Response : The compound has been shown to upregulate the expression of genes involved in the antioxidant response, including Nrf2 and its downstream targets.
  • Synergistic Effects with Other Agents : Combining this compound with established chemotherapeutic agents has resulted in enhanced antitumor effects, indicating potential for combination therapies.

Properties

IUPAC Name

cycloheptylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c8-9-7-5-3-1-2-4-6-7;;/h7,9H,1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPFPJDPHFFJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cycloheptylhydrazine dihydrochloride
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Cycloheptylhydrazine dihydrochloride
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Cycloheptylhydrazine dihydrochloride
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Cycloheptylhydrazine dihydrochloride
Reactant of Route 6
Cycloheptylhydrazine dihydrochloride

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